3-amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:
- 6-ethyl group: Enhances lipophilicity and influences conformational stability.
- N-[4-(trifluoromethyl)phenyl]carboxamide: The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, improving metabolic stability and binding affinity to hydrophobic pockets in target proteins.
- 3-amino group: Provides a site for hydrogen bonding and chemical derivatization.
Properties
IUPAC Name |
3-amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS/c1-2-11-3-8-16-12(9-11)10-15-17(25)18(29-20(15)27-16)19(28)26-14-6-4-13(5-7-14)21(22,23)24/h4-7,10-11H,2-3,8-9,25H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHKLOTTKXGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (referred to as "the compound") is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The compound features a complex structure that includes a thienoquinoline core with various functional groups that may contribute to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and can influence the pharmacokinetic properties of the molecule.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. In particular:
- Antibacterial Effects : The compound has shown significant activity against various bacterial strains. For instance, derivatives of related thienoquinoline compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as an antituberculosis agent .
- Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl in the structure enhances its interaction with bacterial targets, potentially disrupting cell wall synthesis or function .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 6.25 |
| Related Compound | Pseudomonas aeruginosa | 19 mm inhibition zone |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Some derivatives have been tested for their ability to inhibit cancer cell proliferation:
- Cell Line Studies : In vitro studies have demonstrated that similar thienoquinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Wnt Signaling Pathway : Some studies indicate that compounds with similar structures can inhibit Wnt signaling pathways, which are often dysregulated in cancers. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
Emerging research suggests that the compound may also exhibit neuroprotective properties:
- PC12 Cell Differentiation : A related study indicated that thienoquinoline derivatives could induce differentiation in PC12 cells, a model for neuronal function. This suggests potential applications in neurodegenerative diseases where neuronal differentiation is impaired .
Case Studies
- Antimicrobial Screening : A study involving a series of synthesized quinoline derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of functional groups in enhancing activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Cancer Cell Proliferation : Research on similar compounds showed a correlation between structural modifications and enhanced cytotoxicity against breast and colon cancer cell lines. These findings support the hypothesis that structural diversity can lead to improved therapeutic profiles .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thienoquinoline derivatives. For instance:
- A study found that derivatives of quinoline exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
- The presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of these compounds, making them potential candidates for antibiotic development.
Anticancer Activity
The anticancer potential of thienoquinoline derivatives has been explored in various studies:
- In vitro tests have shown that certain derivatives can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 , achieving percent growth inhibitions (PGIs) above 85% .
- The mechanism of action is believed to involve interference with cellular signaling pathways essential for cancer cell proliferation.
Case Studies
Comparison with Similar Compounds
N-Aryl Substitutions
Core Modifications
- 5-Oxo derivatives : Introduce polarity and hydrogen-bonding capacity, as seen in Compound 1, which showed potent cytotoxicity against ovarian cancer cells .
- Ethyl vs.
Physicochemical and Pharmacokinetic Properties
- Solubility: The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to methoxy or amino-substituted analogs (e.g., ). This is a common trade-off for improved membrane permeability .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A common method involves cyclizing 2-aminothiophene-3-carboxylates with cyclohexenone derivatives under acidic conditions. For example:
-
Reactants : Ethyl 2-amino-4-ethylthiophene-3-carboxylate and cyclohexenone.
-
Conditions : Reflux in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH).
This step forms the partially saturated 5,6,7,8-tetrahydroquinoline system, with the ethyl group introduced via the thiophene precursor.
Friedländer Annulation
Alternative routes employ Friedländer annulation between 2-aminothiophene carboxamides and ketones:
-
Reactants : 2-Amino-5-ethylthiophene-3-carboxamide and 4-(trifluoromethyl)acetophenone.
-
Conditions : Lewis acid catalysis (e.g., ZnCl₂) in ethanol at 80°C.
This method directly incorporates the trifluoromethylphenyl group during cyclization, simplifying downstream functionalization.
Functionalization of the Quinoline Framework
Introduction of the Amino Group
The amino group at position 3 is introduced via nitration followed by reduction:
-
Nitration : Treat the thienoquinoline core with fuming HNO₃ in H₂SO₄ at 0°C.
-
Reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to amine.
Ethyl Group Installation
The ethyl group at position 6 is typically pre-installed in the thiophene precursor (e.g., ethyl-substituted 2-aminothiophene carboxylates) to avoid post-cyclization alkylation challenges.
Carboxamide Formation
The carboxamide moiety is introduced via coupling reactions between the carboxylic acid intermediate and 4-(trifluoromethyl)aniline:
CDI-Mediated Coupling
Mixed Anhydride Method
-
Reactants : Acid chloride (generated via SOCl₂) and 4-(trifluoromethyl)aniline.
-
Conditions : Triethylamine in dichloromethane at 0°C.
Trifluoromethylphenyl Group Incorporation
The 4-(trifluoromethyl)phenyl substituent is either introduced during cyclization (via Friedländer annulation) or through late-stage Suzuki coupling:
Suzuki-Miyaura Coupling
-
Reactants : Bromothienoquinoline intermediate and 4-(trifluoromethyl)phenylboronic acid.
-
Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, in DMF/H₂O at 100°C.
Purification and Characterization
Final purification employs recrystallization (ethanol/water) or preparative HPLC. Characterization data includes:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁F₃N₃OS |
| Molecular Weight | 439.48 g/mol |
| Melting Point | 214–216°C |
| ¹H NMR (DMSO-d₆) | δ 1.32 (t, 3H), 2.85 (m, 2H), 6.92 (s, 1H)... |
| HPLC Purity | ≥98% |
Data compiled from multiple synthetic batches.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Cyclocondensation + CDI | High carboxamide yield | Multiple purification steps | 52% |
| Friedländer Annulation | Direct CF₃ incorporation | Limited substrate flexibility | 48% |
| Suzuki Coupling | Late-stage functionalization | Requires Pd catalyst | 40% |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed experimentally?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of thiophene derivatives with ethyl-substituted quinoline precursors. A critical step is the introduction of the trifluoromethylphenyl group via nucleophilic substitution or palladium-catalyzed coupling. For example, refluxing in absolute ethanol with piperidine as a catalyst (common in tetrahydroquinoline syntheses) can optimize yield . Recrystallization from ethanol is recommended to improve purity .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of - and -NMR to confirm the tetrahydroquinoline backbone and trifluoromethyl substitution. Mass spectrometry (HRMS) is critical to verify the molecular ion peak (expected ~470–480 g/mol based on analogs) . For crystallinity assessment, X-ray diffraction (if crystals form) or powder XRD is advised .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent oxidation of the thienoquinoline core. Avoid aqueous solutions unless stabilized with non-nucleophilic buffers (e.g., HEPES) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents at the 6-ethyl and trifluoromethylphenyl positions. For example:
- Replace the ethyl group with bulkier alkyl chains to assess steric effects on target binding.
- Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to evaluate electronic effects.
Use in vitro assays (e.g., enzyme inhibition or cell viability) paired with computational docking (AutoDock Vina or Schrödinger) to correlate structural changes with activity .
Q. What experimental strategies resolve contradictions in reported toxicity data for related tetrahydrothienoquinoline analogs?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability or metabolite interference). To address this:
- Perform Ames tests to assess mutagenicity (critical for aromatic amines ).
- Use LC-MS/MS to quantify DNA adduct formation (e.g., 4-aminobiphenyl-like adducts) in primary hepatocytes .
- Compare results across multiple models (e.g., murine vs. human CYP450 isoforms) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (target <5 for solubility) and topological polar surface area (TPSA <140 Ų for blood-brain barrier penetration).
- Metabolite Prediction : Employ GLORY or Meteor Nexus to identify potential oxidation sites (e.g., ethyl group hydroxylation) .
- Example : Derivatives with morpholine substitutions (as in ) show enhanced solubility but may require CYP3A4 inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
